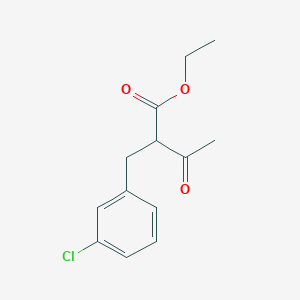

Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate

Description

Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate is a β-keto ester derivative featuring a 3-chlorobenzyl substituent at the C2 position and an ethyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, enabling participation in cyclization, alkylation, and condensation reactions . Its tautomeric equilibrium (keto-enol) and planar molecular geometry, as observed in related oxobutanoate derivatives, influence reactivity and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name |

ethyl 2-[(3-chlorophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-17-13(16)12(9(2)15)8-10-5-4-6-11(14)7-10/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCGBPLXOXNIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate typically involves the esterification of 3-chlorobenzyl alcohol with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate has been investigated for its potential therapeutic effects. Several studies have focused on its biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of oxobutanoates exhibit antimicrobial properties. For instance, compounds structurally similar to ethyl 2-(3-chlorobenzyl)-3-oxobutanoate have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Cytotoxicity : Some studies have reported that oxobutanoate derivatives possess cytotoxic properties against cancer cell lines. This suggests that ethyl 2-(3-chlorobenzyl)-3-oxobutanoate may be a candidate for further investigation in cancer therapeutics .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its structure allows for the introduction of various functional groups through standard organic reactions such as:

- Condensation Reactions : Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate can undergo condensation with amines or other nucleophiles to form more complex derivatives, which may have enhanced biological activities .

- Ligand Development : The compound's structural features make it suitable for use as a ligand in coordination chemistry, potentially leading to the development of new catalysts or materials with specific properties .

Table 1: Biological Activities of Oxobutanoate Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | Antimicrobial | |

| Ethyl 2-(4-chloroanilino)-3-oxobutanoate | Cytotoxicity | |

| Ethyl 2-(phenyl)-3-oxobutanoate | Antioxidant |

Table 2: Synthetic Routes for Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | Ethyl acetoacetate + 3-chlorobenzaldehyde | 81% |

| Reduction | Sodium borohydride in ethanol | Variable |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate against various pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxic Effects

Another research focused on the cytotoxic effects of ethyl 2-(4-chloroanilino)-3-oxobutanoate on cancer cell lines. The study demonstrated that the compound induced apoptosis in cancer cells, highlighting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-chlorobenzyl alcohol, which can then interact with biological targets. The compound may also participate in enzyme-catalyzed reactions, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Chloro vs. 4-Chloro Derivatives

Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate (CAS: 36600-72-3) is a positional isomer differing only in the chlorine substituent’s position on the benzyl group. Key distinctions include:

- Crystal Packing : The 3-chloro derivative exhibits a planar molecular structure with an interplanar angle of 1.49° between the benzene ring and the hydrazone-aliphatic chain, favoring dense packing via hydrogen bonds . In contrast, the 4-chloro analog may adopt different packing motifs due to steric and electronic effects .

- Synthetic Yield: The 3-chloro derivative is synthesized via alkylation of benzyl acetoacetate with 1-(bromomethyl)-3-chlorobenzene, often yielding inseparable dialkylated byproducts (29% isolated yield) .

Substituent Variations: Chlorobenzyl vs. Other Groups

Ethyl 2,2-Dichloro-3-oxobutanoate (CAS: 6134-66-3)

- Structure : Features two chlorine atoms at the C2 position instead of a benzyl group.

- Reactivity : The electron-withdrawing dichloro substituent enhances electrophilic character at the carbonyl, making it more reactive in nucleophilic additions compared to the chlorobenzyl derivative .

- Applications : Used as a precursor in agrochemical synthesis due to its high reactivity .

Ethyl 2-(4-chlorophenoxy)-3-oxobutanoate (CAS: 10263-19-1)

- Structure: Replaces the benzyl group with a 4-chlorophenoxy moiety.

Functional Group Modifications: Hydrazone and Diazonium Derivatives

- Ethyl 2-[2-(3-nitrophenyl)hydrazono]-3-oxobutanoate: The nitro group introduces strong electron-withdrawing effects, altering tautomeric preferences and redox properties compared to the chlorobenzyl variant .

Biological Activity

Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiplatelet effects, cytotoxicity, and pharmacological evaluations.

Chemical Structure and Properties

Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate is characterized by the presence of a chlorobenzyl group attached to a 3-oxobutanoate moiety. The molecular formula is , and it adopts a keto-hydrazo tautomeric form, which influences its biological properties. The molecule's planarity is enhanced by intramolecular hydrogen bonding, which contributes to its stability and reactivity in biological systems .

Antiplatelet Activity

One of the notable biological activities of derivatives related to ethyl 2-(3-chlorobenzyl)-3-oxobutanoate is their antiplatelet effects. In a study evaluating various oxobutanoate derivatives, compounds with electron-donating substituents demonstrated significant inhibition of platelet aggregation induced by arachidonic acid (AA) and adenosine diphosphate (ADP). The study indicated that derivatives with electron-withdrawing groups exhibited reduced potency .

| Compound | Yield (%) | m.p. (°C) | Antiplatelet Activity |

|---|---|---|---|

| Ethyl 2-(3-chlorophenyl)hydrazono-3-oxobutanoate | 70 | 56.7-59.4 | Moderate |

| Ethyl 2-(4-chlorophenyl)hydrazono-3-oxobutanoate | 90 | 57.6-59.0 | High |

Cytotoxicity

Research has also indicated that ethyl 2-(3-chlorobenzyl)-3-oxobutanoate exhibits cytotoxic properties against certain cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications at the C4 position can significantly impact cytotoxicity, with some derivatives showing IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized ethyl 2-(3-chlorobenzyl)-3-oxobutanoate using a diazonium salt approach, achieving a yield of approximately 70%. The compound was evaluated for its biological activity, revealing promising results in both antiplatelet and cytotoxic assays .

- Pharmacological Assessment : In another investigation, pharmacological evaluations were conducted to assess the compound's efficacy in inhibiting cellular proliferation. Results showed that at specific concentrations, ethyl 2-(3-chlorobenzyl)-3-oxobutanoate significantly reduced cell viability in treated cancer cell lines .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen condensation or alkylation of ethyl 3-oxobutanoate derivatives. For example, sodium nitrite in acetic acid at 0°C was used to prepare a related intermediate (ethyl 2-(hydroximino)-3-oxobutanoate) with 86% yield, highlighting the importance of temperature control and reagent stoichiometry . Adjusting solvents (e.g., THF vs. acetic acid) and catalysts (e.g., NaH under inert atmospheres) can optimize reaction efficiency.

Q. What spectroscopic techniques are essential for characterizing Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate?

Key methods include:

- ¹H/¹³C NMR : To identify the 3-chlorobenzyl substituent (δ ~7.3 ppm for aromatic protons) and keto-ester groups (δ ~2.6 ppm for methyl ketone, δ ~4.3 ppm for ethoxy) .

- IR Spectroscopy : Peaks at ~1706 cm⁻¹ (ester C=O) and ~1617 cm⁻¹ (keto C=O) confirm functional groups .

- HRMS : For molecular ion validation (e.g., [M+Na]⁺ expected for C₁₃H₁₃ClO₃) .

Q. How is the purity of Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate assessed during synthesis?

Chromatographic methods (TLC, HPLC) and melting point analysis are standard. For derivatives, recrystallization from ethanol or ethyl acetate/hexane mixtures improves purity .

Advanced Research Questions

Q. How can contradictions in NMR data arising from tautomerism or steric effects be resolved?

Tautomeric equilibria (keto-enol) in β-ketoesters may cause split peaks. Use deuterated solvents (CDCl₃) and variable-temperature NMR to stabilize one form. For steric hindrance, 2D NMR (COSY, HSQC) clarifies coupling patterns. X-ray crystallography (e.g., as applied to (Z)-isomers in related structures) provides definitive stereochemical assignments .

Q. What strategies optimize the Claisen condensation step for higher regioselectivity?

Q. How does computational modeling predict the reactivity of Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate in further derivatization?

DFT calculations (e.g., Gaussian or ORCA) evaluate electrophilic/nucleophilic sites. The keto group is prone to nucleophilic attack (e.g., hydrazine to form hydrazones), while the 3-chlorobenzyl moiety directs electrophilic substitution para to the chlorine . Molecular dynamics simulations can model solvation effects on reaction pathways .

Q. What are the challenges in scaling up the synthesis while maintaining yield?

Key issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.